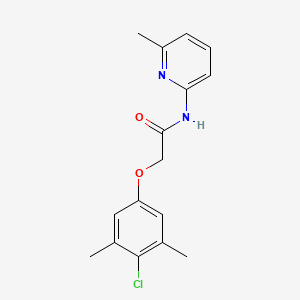

![molecular formula C17H23NO3S B5538374 (1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Spiro compounds, including azaspiro derivatives, are synthesized through various methods, including cyclization reactions and the use of enamino esters or ketenes as starting materials. For instance, azaspiro[4.5]deca-1,7-dien-6-one derivatives have been synthesized using nitriles in the presence of sulfuric acid, demonstrating the versatility of azaspiro compounds in synthesis reactions (Rozhkova et al., 2013).

Molecular Structure Analysis

X-ray diffraction (XRD) is a common method for investigating the molecular structure of spiro compounds. The structure of various azaspiro derivatives has been elucidated using XRD, confirming their complex geometries and confirming theoretical predictions about their configurations (Krajewski et al., 1992).

Chemical Reactions and Properties

Azaspiro compounds participate in a variety of chemical reactions, including cycloaddition reactions with nitrones, leading to diverse derivatives. These reactions are stereospecific, resulting in compounds with distinct configurations and chemical properties, showcasing the reactivity of the azaspiro backbone (Chiaroni et al., 2000).

Wissenschaftliche Forschungsanwendungen

Enantiodivergent Synthesis

A study describes the enantiodivergent synthesis of bis-Spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions, using a compound similar to (1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol. This method allows for the generation of up to four new chiral centers with full regio- and diastereocontrol, highlighting its potential in the development of densely substituted homochiral compounds for medicinal chemistry (Conde, Rivilla, Larumbe, & Cossío, 2015).

Spiroheterocyclic Derivatives

Another research explored the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from a stereospecific [3+2] 1,3-cycloaddition, similar in structure to the queried compound. These derivatives have potential applications in the development of novel molecular structures for various scientific purposes (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Antimicrobial Agents

The one-flask synthesis of new spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives, including ones similar to (1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol, has been reported. These compounds were tested for their antimicrobial activities, suggesting their potential use in the development of new antimicrobial agents (Al-Ahmadi, 1997).

Anticonvulsant Activity

The synthesis and evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives for their anticonvulsant activity are discussed in another study. This research provides insights into the potential of such compounds in the treatment of convulsions and related disorders (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c1-21-15-11-14(19)17(15)7-9-18(10-8-17)16(20)12-5-3-4-6-13(12)22-2/h3-6,14-15,19H,7-11H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPGEVWDFDIQSX-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C12CCN(CC2)C(=O)C3=CC=CC=C3SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=CC=C3SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]-(2-methylsulfanylphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)

![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)